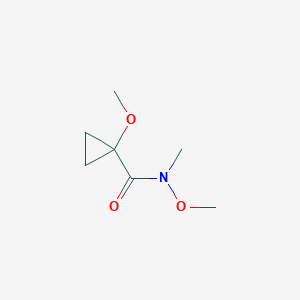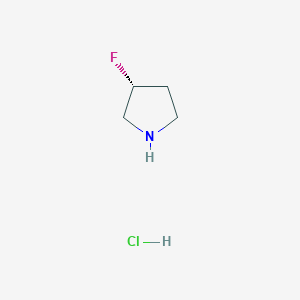
Ac-Amp2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AMP2 protein, derived from the seeds of Amaranthus caudatus, is a type of antimicrobial peptide. These peptides are short polypeptide molecules produced by multicellular organisms and play a crucial role in host defense and microbiome preservation. AMP2 protein is known for its strong antimicrobial properties, making it a subject of interest in various scientific research fields .
準備方法
Synthetic Routes and Reaction Conditions
The AMP2 protein can be synthesized using recombinant DNA technology. This involves isolating the gene encoding the AMP2 protein from Amaranthus caudatus and inserting it into a suitable expression vector. The vector is then introduced into a host organism, such as Escherichia coli, which produces the AMP2 protein. The protein is subsequently purified using techniques such as ion-exchange chromatography and reverse-phase high-performance liquid chromatography .
Industrial Production Methods
Industrial production of AMP2 protein follows similar principles but on a larger scale. Large bioreactors are used to culture the host organisms, and the protein is extracted and purified using industrial-scale chromatography systems. This method ensures a consistent and high-yield production of AMP2 protein .
化学反応の分析
Types of Reactions
AMP2 protein primarily undergoes reactions typical of peptides, including hydrolysis and oxidation. Hydrolysis can occur under acidic or basic conditions, breaking down the peptide bonds. Oxidation reactions can modify the amino acid residues, particularly those containing sulfur, such as cysteine .
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize sulfur-containing amino acids.
Major Products
The major products of these reactions include smaller peptide fragments from hydrolysis and oxidized amino acids from oxidation reactions .
科学的研究の応用
AMP2 protein has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and reactions.
Biology: Studied for its role in plant defense mechanisms and its antimicrobial properties.
Medicine: Investigated for potential use as an antimicrobial agent in treating infections.
作用機序
AMP2 protein exerts its antimicrobial effects by interacting with the cell membranes of pathogens. The cationic nature of the peptide allows it to bind to the negatively charged cell membranes, leading to membrane disruption and cell lysis. This mechanism is common among antimicrobial peptides and is crucial for their effectiveness .
類似化合物との比較
Similar Compounds
Ac-AMP1: Another antimicrobial peptide from Amaranthus caudatus, similar in structure and function to AMP2 protein.
Uniqueness
AMP2 protein is unique due to its specific amino acid sequence and its origin from Amaranthus caudatus.
特性
CAS番号 |
139632-18-1 |
|---|---|
分子式 |
C130H206N42O38S7 |
分子量 |
3189.8 g/mol |
IUPAC名 |
(4S)-5-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-[[2-[[(2S)-6-amino-1-[[2-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-1-[(2S)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]oxy-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C130H206N42O38S7/c1-66(2)103(135)123(205)150-56-98(181)154-78(36-38-102(185)186)113(195)167-90(64-215)120(202)170-104(67(3)4)124(206)160-75(22-13-42-142-128(136)137)107(189)146-52-96(179)153-76(23-14-43-143-129(138)139)111(193)169-91(65-216)125(207)172-46-17-26-93(172)122(204)164-85(58-173)109(191)148-53-97(180)155-80(39-47-217-5)115(197)166-89(63-214)119(201)168-88(62-213)118(200)163-86(59-174)117(199)158-79(35-37-94(134)177)114(196)161-82(48-68-18-7-6-8-19-68)108(190)147-55-100(183)157-83(49-69-27-31-71(175)32-28-69)116(198)165-87(61-212)110(192)149-54-95(178)152-74(20-9-11-40-131)106(188)151-57-101(184)171-45-16-25-92(171)121(203)159-77(21-10-12-41-132)112(194)162-84(50-70-29-33-72(176)34-30-70)127(209)210-126(208)81(24-15-44-144-130(140)141)156-99(182)51-145-105(187)73(133)60-211/h6-8,18-19,27-34,66-67,73-93,103-104,173-176,211-216H,9-17,20-26,35-65,131-133,135H2,1-5H3,(H2,134,177)(H,145,187)(H,146,189)(H,147,190)(H,148,191)(H,149,192)(H,150,205)(H,151,188)(H,152,178)(H,153,179)(H,154,181)(H,155,180)(H,156,182)(H,157,183)(H,158,199)(H,159,203)(H,160,206)(H,161,196)(H,162,194)(H,163,200)(H,164,204)(H,165,198)(H,166,197)(H,167,195)(H,168,201)(H,169,193)(H,170,202)(H,185,186)(H4,136,137,142)(H4,138,139,143)(H4,140,141,144)/t73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,103-,104-/m0/s1 |
InChIキー |
ITHKJJXVJPIWJC-QPFAUEQKSA-N |
SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NCC(=O)NC(CCSC)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CS)C(=O)NCC(=O)NC(CCCCN)C(=O)NCC(=O)N4CCCC4C(=O)NC(CCCCN)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)OC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CS)N)N |
異性体SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)OC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CS)N)N |
正規SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NCC(=O)NC(CCSC)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CS)C(=O)NCC(=O)NC(CCCCN)C(=O)NCC(=O)N4CCCC4C(=O)NC(CCCCN)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)OC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CS)N)N |
| 139632-18-1 | |
同義語 |
AMP2 protein, Amaranthus caudatus antimicrobial peptide 2, Amaranthus caudatus |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxylate](/img/structure/B143457.png)



![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride](/img/structure/B143469.png)




![3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-one](/img/structure/B143482.png)
